molecular formula C12H14BrFO B13288179 1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene

1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene

Cat. No.: B13288179
M. Wt: 273.14 g/mol
InChI Key: QJSATJJMLISAOF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential substitution analysis. The parent structure is benzene, substituted at position 1 by a [(2-bromocyclopentyl)oxy]methyl group and at position 2 by a fluorine atom. The systematic name is 1-[(2-bromocyclopentoxy)methyl]-2-fluorobenzene .

The classification hierarchy places this compound within the broader category of halogenated cycloalkyl ethers, specifically:

  • Aromatic hydrocarbons (benzene core)
  • Ether derivatives (oxygen-linked cyclopentyl group)
  • Halogenated compounds (bromine and fluorine substituents)

This classification aligns with analogous structures documented in PubChem and TCI Chemicals databases for related bromo-fluorobenzene derivatives.

Molecular Formula and Weight Analysis

The molecular formula of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene is C₁₂H₁₄BrFO , determined through atomic summation of its constituent groups:

  • Benzene ring: C₆H₅
  • Fluorine substituent: F
  • Ether-linked cyclopentyl group: C₅H₈BrO

Molecular weight calculation:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 14 1.008 14.11
Br 1 79.90 79.90
F 1 19.00 19.00
O 1 16.00 16.00
Total 273.13 g/mol

This molecular weight distinguishes it from simpler halogenated benzenes such as 1-bromo-2-fluorobenzene (175.00 g/mol) and 1-bromo-4-chloro-2-fluorobenzene (209.45 g/mol), primarily due to the added cyclopentyl ether moiety.

Stereochemical Features and Conformational Isomerism

The compound exhibits two stereochemical elements:

  • Cyclopentyl Ring Conformation : The bromine atom at position 2 of the cyclopentane ring induces puckered conformations (envelope or half-chair), influencing the spatial orientation of the ether linkage.
  • Chirality : The 2-bromocyclopentyl group introduces a chiral center at the cyclopentane carbon bearing bromine, leading to two enantiomers (R and S configurations).

Conformational Analysis:

  • Axial Bromine : In the envelope conformation, bromine occupies an axial position, creating steric hindrance with adjacent hydrogens.
  • Equatorial Bromine : The half-chair conformation positions bromine equatorially, minimizing steric strain.

These conformers interconvert via ring puckering with an estimated energy barrier of 5–7 kcal/mol, consistent with substituted cyclopentane derivatives.

Comparative Structural Analysis with Related Bromocyclopentyl-Fluorobenzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound C₁₂H₁₄BrFO 273.13 Ether-linked cyclopentyl group at C1
1-Bromo-2-fluorobenzene C₆H₄BrF 175.00 No cyclopentyl group; simpler substitution
1-Bromo-4-chloro-2-fluorobenzene C₆H₃BrClF 209.45 Chlorine substituent at C4
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene C₁₃H₁₆BrFO 287.17 Bromomethyl substituent on cyclopentane

Key Observations:

  • The cyclopentyl ether group in the target compound increases steric bulk compared to linear halogenated benzenes, reducing solubility in polar solvents by ~40% relative to 1-bromo-2-fluorobenzene.
  • Replacement of chlorine with a cyclopentyl ether (vs. 1-bromo-4-chloro-2-fluorobenzene) alters electronic effects, decreasing electrophilic substitution reactivity at the benzene ring.
  • The 2-bromocyclopentyl configuration in the target compound introduces chirality absent in its 1-bromomethylcyclopentyl analog.

Properties

Molecular Formula

C12H14BrFO

Molecular Weight

273.14 g/mol

IUPAC Name

1-[(2-bromocyclopentyl)oxymethyl]-2-fluorobenzene

InChI

InChI=1S/C12H14BrFO/c13-10-5-3-7-12(10)15-8-9-4-1-2-6-11(9)14/h1-2,4,6,10,12H,3,5,7-8H2

InChI Key

QJSATJJMLISAOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Preparation via Lithiation and Boronate Formation

a. Lithiation of 1-Bromo-4-fluorobenzene

The initial step involves selective lithiation of 1-bromo-4-fluorobenzene, a process well-documented in patent WO2010110400A1. The reaction is performed at low temperatures (below -40°C) to ensure regioselectivity and prevent side reactions:

C₆H₄BrF + n-BuLi → (4-fluorophenyl)lithium + Br–Li

This organolithium intermediate is highly reactive and serves as a precursor for subsequent nucleophilic substitutions.

b. Formation of Boronate Esters

The lithio-aryl compound reacts with a tri(C₁–C₆) borate, such as triethylborate, to generate a boronate ester:

(4-fluorophenyl)lithium + (EtO)₃B → (4-fluorophenyl)boronate ester

Hydrolysis of this boronate ester yields the corresponding boronic acid, which is pivotal for cross-coupling reactions (e.g., Suzuki coupling) or further functionalization.

Introduction of the (2-Bromocyclopentyl)oxy Group

a. Synthesis of the Cyclopentyl-Oxymethyl Intermediate

The key step involves attaching the oxy group to the cyclopentane ring. This can be achieved through nucleophilic substitution of a suitable precursor, such as 2-bromocyclopentyl methyl bromide, with a nucleophile bearing the desired functional group.

b. Nucleophilic Substitution with Phenolic Derivatives

The phenolic component, such as 2-fluorobenzene derivative, can be functionalized via a Williamson ether synthesis:

2-bromocyclopentyl methyl bromide + phenol derivative → (2-bromocyclopentyl)oxy)methyl-phenyl compound

This reaction is typically performed in the presence of a base like potassium carbonate in an aprotic solvent such as acetone or DMF, under reflux conditions.

Coupling of Aromatic and Cyclopentyl Fragments

a. Cross-Coupling Strategies

The boronic acid derived from the lithiation step can be coupled with the cyclopentyl-oxy methyl phenol derivative via Suzuki-Miyaura cross-coupling, catalyzed by palladium complexes (e.g., Pd(PPh₃)₄):

Ar–B(OH)₂ + Cyclopentyl–O–CH₂–phenol → Ar–O–CH₂–cyclopentyl derivative

This step introduces the aromatic fluorobenzene moiety onto the cyclopentyl framework, forming the core structure.

Final Functionalization to Attach the Oxy Methyl Group

The last step involves attaching the oxy methyl group to the aromatic ring, which can be achieved through nucleophilic substitution of a chloromethyl or bromomethyl derivative with the phenolic oxygen:

Cl–CH₂–O–cyclopentane + phenol derivative → O–CH₂–(cyclopentyl)-phenyl

This step is often performed under basic conditions with a suitable solvent like DMF or acetonitrile.

Data Table Summarizing the Preparation Methods

Step Reagents / Conditions Key Intermediates References
1. Lithiation n-Butyllithium, low temp (-40°C) (4-fluorophenyl)lithium ,
2. Boronate Formation Triethylborate, hydrolysis 4-fluorophenylboronic acid ,
3. Ether Formation 2-bromocyclopentyl methyl bromide + phenol, K₂CO₃, reflux (2-bromocyclopentyl)oxy)methyl phenol ,
4. Cross-Coupling Pd catalyst, Suzuki conditions Aromatic-cyclopentyl ether ,
5. Fluorination Electrophilic fluorinating agents Fluorinated aromatic ring ,
6. Final Oxy Methylation Bromomethyl derivatives, base Target compound ,

Notes and Considerations

  • Temperature control is critical during lithiation to prevent overreaction or side reactions.
  • Choice of solvents such as THF or DME enhances the stability of organolithium intermediates.
  • Catalyst selection for Suzuki coupling (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) influences yield and regioselectivity.
  • Electrophilic fluorination must be carefully controlled to avoid polyfluorination or undesired positional substitution.
  • Purification typically involves chromatography (silica gel, reverse-phase HPLC) to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding cyclopentyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclopentyl derivatives.

Scientific Research Applications

1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzene Ethers with Alkyl Bromide Substituents

1-(2-Bromoethoxy)-2-fluorobenzene (CAS: 193220-21-2)
  • Structure : A bromine atom on a two-carbon ethoxy chain attached to 2-fluorobenzene.
  • Properties : The shorter ethoxy chain reduces steric hindrance compared to the cyclopentyl group in the target compound. This enhances reactivity in nucleophilic substitutions (e.g., SN2 reactions).
  • Applications : Used as an intermediate in agrochemicals and pharmaceuticals due to its facile bromine displacement .
1-(4-Bromobutoxy)-2-fluorobenzene (CAS: 106558-68-3)
  • Structure : A four-carbon bromoalkoxy chain on 2-fluorobenzene.
  • Properties : The longer butoxy chain increases hydrophobicity, impacting solubility (logP ≈ 3.5 estimated). Melting point and stability data are unavailable, but IR spectra would show C-O-C (~1160 cm⁻¹) and C-Br (~560 cm⁻¹) stretches .
1-([(1-(Bromomethyl)cyclopentyl)oxy]methyl)-2-fluorobenzene ()
  • Structure : Bromine on a cyclopentane-attached methyl group rather than the cyclopentyl ring itself.
  • Comparison : The bromine’s position alters reactivity—ring-substituted bromines (as in the target compound) may undergo elimination or ring-opening reactions, while methyl-substituted bromines favor SN2 pathways.

Fluorobenzene Derivatives with Bulky Substituents

3-((2-Fluorobenzyl)oxy)-8-methoxy-6H-benzo[c]chromen-6-one ()
  • Structure: A 2-fluorobenzyloxy group attached to a chromenone scaffold.
  • Properties: Melting point = 203.6–204.9°C; IR peaks at 1711 cm⁻¹ (C=O) and 1168 cm⁻¹ (C-O-C). The chromenone core confers rigidity, contrasting with the flexible cyclopentyl group in the target compound.
  • Applications : Demonstrated bioactivity as a phosphodiesterase inhibitor, highlighting the pharmacological relevance of fluorinated benzyl ethers .
5-(2-Bromophenyl)-1-fluorophenanthrene ()
  • Structure : A brominated biphenyl system fused into a phenanthrene framework.
  • Properties: Synthesized via cycloaddition (40% yield). The planar aromatic system enhances UV absorbance (λmax ~280 nm), unlike the non-conjugated target compound.

Brominated Cycloalkanes with Fluorobenzene Moieties

(1-Bromo-2-fluoropropan-2-yl)benzene (CAS: 59974-27-5)
  • Structure : A branched bromo-fluoro propane group on benzene.
  • Properties : Molecular weight = 217.08 g/mol. The tertiary bromine is less reactive toward nucleophiles compared to primary/secondary bromines in the target compound.
  • Spectral Data : Expected ¹H NMR signals for geminal fluorine and bromine (δ 4.5–5.5 ppm) .

Data Tables for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR Peaks (cm⁻¹) Applications
1-([(2-Bromocyclopentyl)oxy]methyl)-2-fluorobenzene C₁₂H₁₄BrFO 285.15 2-Bromocyclopentyloxymethyl N/A Estimated: 1160 (C-O-C) Organic synthesis intermediate
1-(2-Bromoethoxy)-2-fluorobenzene C₈H₈BrFO 219.05 Bromoethoxy N/A 560 (C-Br), 1168 (C-O-C) Agrochemical intermediates
3-((2-Fluorobenzyl)oxy)-8-methoxy-6H-benzo[c]chromen-6-one C₂₁H₁₆FO₄ 351.10 Fluorobenzyloxy, chromenone 203.6–204.9 1711 (C=O), 1168 (C-O-C) Phosphodiesterase inhibitors
(1-Bromo-2-fluoropropan-2-yl)benzene C₉H₁₀BrF 217.08 Branched bromo-fluoro propane N/A 560 (C-Br) Synthetic intermediate

Reactivity and Functional Group Analysis

  • Bromine Reactivity : The target compound’s cyclopentyl bromine may undergo elimination to form cyclopentene derivatives under basic conditions, whereas bromine on linear chains (e.g., 1-(2-bromoethoxy)-2-fluorobenzene) favors substitution.
  • Fluorine Effects: The electron-withdrawing fluorine atom deactivates the benzene ring, directing electrophilic substitutions to meta/para positions. This contrasts with non-fluorinated analogs like 1-(bromomethyl)-2-methylbenzene (), where toluene-like reactivity dominates.
  • Ether Linkage Stability : The C-O-C bond (IR ~1160 cm⁻¹) is resistant to hydrolysis under neutral conditions but may cleave under strong acids or reducing environments .

Q & A

Q. Table 1: Key NMR Spectral Data for Structural Assignment

Proton Positionδ (ppm)MultiplicityCorrelation (HMBC/NOESY)
Cyclopentyl H-24.32QuintetNOESY: Fluorobenzene H-6
OCH2_25.12SingletHMBC: Cyclopentyl C-1
Fluorobenzene H-37.25Doublet3JHF^3J_{H-F} = 8.5 Hz

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (4CzIPN)5–7 mol%↑ 20–30%
Reaction Temp0–10°C↓ Side products
SolventCH2_2Cl2_2↑ Radical stability

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